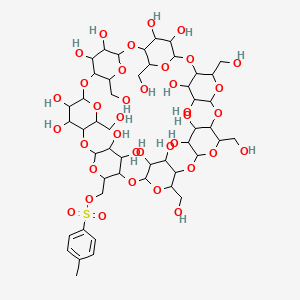
Mono-(6-p-Toluenesulfonyl)-Beta-cyclodextrin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mono-(6-p-Toluenesulfonyl)-Beta-cyclodextrin is a derivative of beta-cyclodextrin, a cyclic oligosaccharide composed of seven glucose units. This compound is characterized by the substitution of a p-toluenesulfonyl group at the 6th position of one of the glucose units. It is widely used as a biochemical reagent and has applications in various fields of life sciences research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Mono-(6-p-Toluenesulfonyl)-Beta-cyclodextrin typically involves the reaction of beta-cyclodextrin with p-toluenesulfonyl chloride (p-TsCl) in an alkaline aqueous solution. The reaction is carried out under controlled conditions to ensure selective substitution at the C6 position of the beta-cyclodextrin . The process can be enhanced using ultrasound-assisted methods, which significantly reduce the reaction time and improve the yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high purity and yield. The product is then purified using techniques such as recrystallization and chromatography to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions
Mono-(6-p-Toluenesulfonyl)-Beta-cyclodextrin undergoes various chemical reactions, including nucleophilic substitution, where the p-toluenesulfonyl group can be replaced by other nucleophiles. It can also participate in oxidation and reduction reactions, depending on the reagents and conditions used .
Common Reagents and Conditions
Common reagents used in the reactions of this compound include strong nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents under mild to moderate temperatures .
Major Products Formed
The major products formed from these reactions depend on the nucleophile used. For example, reaction with an amine can yield an amino-substituted beta-cyclodextrin derivative, while reaction with a thiol can produce a thio-substituted derivative .
Applications De Recherche Scientifique
Mono-(6-p-Toluenesulfonyl)-Beta-cyclodextrin has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Mono-(6-p-Toluenesulfonyl)-Beta-cyclodextrin involves the formation of inclusion complexes with hydrophobic guest molecules. The hydrophobic cavity of the beta-cyclodextrin encapsulates the guest molecule, enhancing its solubility and stability. This property is exploited in drug delivery systems to improve the bioavailability of poorly soluble drugs .
Comparaison Avec Des Composés Similaires
Similar Compounds
Mono-(6-Amino)-Beta-cyclodextrin: Similar to Mono-(6-p-Toluenesulfonyl)-Beta-cyclodextrin but with an amino group at the 6th position.
Mono-(6-Thio)-Beta-cyclodextrin: Contains a thiol group at the 6th position.
Mono-(6-Iodo)-Beta-cyclodextrin: Features an iodine atom at the 6th position.
Uniqueness
This compound is unique due to its ability to undergo selective nucleophilic substitution reactions, making it a versatile intermediate for the synthesis of various functionalized beta-cyclodextrin derivatives. Its ability to form stable inclusion complexes also sets it apart from other derivatives .
Propriétés
IUPAC Name |
[36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecahydroxy-5,15,20,25,30,35-hexakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-10-yl]methyl 4-methylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H76O37S/c1-13-2-4-14(5-3-13)87(70,71)72-12-21-42-28(62)35(69)49(79-21)85-41-20(11-55)77-47(33(67)26(41)60)83-39-18(9-53)75-45(31(65)24(39)58)81-37-16(7-51)73-43(29(63)22(37)56)80-36-15(6-50)74-44(30(64)23(36)57)82-38-17(8-52)76-46(32(66)25(38)59)84-40-19(10-54)78-48(86-42)34(68)27(40)61/h2-5,15-69H,6-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URYLJCBFCXEADB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2C3C(C(C(O2)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(O3)C(C9O)O)CO)CO)CO)CO)CO)CO)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H76O37S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1289.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-fluoro-N-(4-methoxyphenyl)-N-[2-oxo-2-(piperidin-1-yl)ethyl]benzenesulfonamide](/img/structure/B12504093.png)
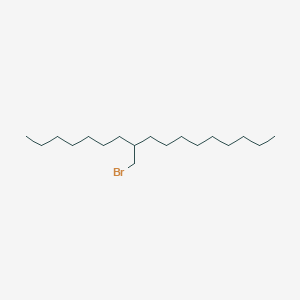
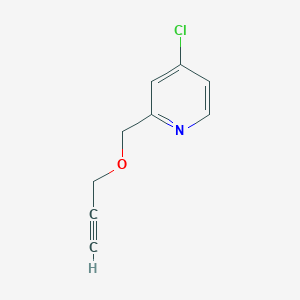
![4-{[3-(4-Tert-butylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B12504111.png)
![4-bromo-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}pent-4-enoic acid](/img/structure/B12504115.png)
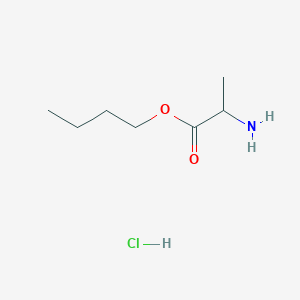
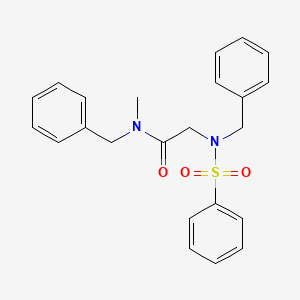
![2,3-dihydrothieno[3,4-b][1,4]dioxine;(E)-2-phenylethenesulfonic acid](/img/structure/B12504145.png)
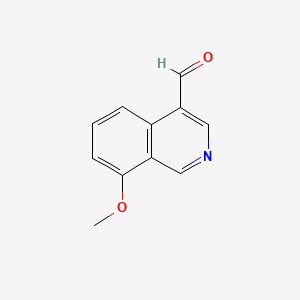
![N-{1-[4-ethyl-5-({2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]-2-methylpropyl}-4-fluorobenzamide](/img/structure/B12504171.png)
![N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-4-methyl-N-(3-methylbenzyl)benzenesulfonamide](/img/structure/B12504176.png)
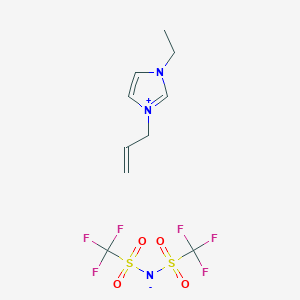

![N-{1-[5-({2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]ethyl}-2-methylbenzamide](/img/structure/B12504187.png)
